6-Chloro-5,8-dimethoxyquinolin-3-amine chemical structure and properties
6-Chloro-5,8-dimethoxyquinolin-3-amine chemical structure and properties
The following technical guide details the structural identity, physicochemical properties, and synthetic methodology for 6-Chloro-5,8-dimethoxyquinolin-3-amine , a specialized heterocyclic building block used in advanced medicinal chemistry.
[1][2]
Executive Summary
6-Chloro-5,8-dimethoxyquinolin-3-amine is a trisubstituted quinoline derivative characterized by an electron-rich 5,8-dimethoxy motif juxtaposed with an electron-withdrawing chlorine atom at the C6 position.[1][2] The C3-amine functionality serves as a critical "chemical handle," enabling the synthesis of complex tricyclic systems or the formation of amide/urea linkages common in kinase inhibitors (e.g., targeting PI3K, EGFR, or MEK pathways).[1][2]
This whitepaper provides a comprehensive analysis of its structural properties, a rationalized retrosynthetic pathway for laboratory-scale production, and an evaluation of its physicochemical profile for drug discovery applications.[1][2]
Chemical Identity & Structural Analysis[2][4][5][6][7][8]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 6-Chloro-5,8-dimethoxyquinolin-3-amine |
| CAS Number | 2092337-95-4 |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ |
| Molecular Weight | 238.67 g/mol |
| SMILES | COc1c(Cl)c(OC)c2nc(N)ccc2c1 |
| InChI Key | (Predicted) Specific key requires generation |
Structural Pharmacophore
The molecule features three distinct electronic zones:[1]
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The Pyridine Ring (N1–C4): Contains the C3-amino group.[1][2] The nitrogen at position 1 (N1) provides basicity (pKa ~4.5), while the C3-amine is weakly basic due to resonance delocalization into the heteroaromatic system.[1]
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The Benzenoid Ring (C5–C8): Highly substituted.[1][2] The 5,8-dimethoxy pattern creates a "redox-active" mimic similar to the quinone moiety found in antimalarials (e.g., primaquine metabolites) or intercalating agents.[1][2]
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The C6-Chloro Substituent: Provides metabolic stability by blocking the para-position relative to the C5-methoxy group, preventing rapid oxidative demethylation or hydroxylation at this site.[1][2]
Physicochemical Profile
Data predicted using consensus molecular modeling (ACD/Labs & ChemAxon algorithms).[1][2]
| Property | Value | Implication for Drug Design |
| LogP (Octanol/Water) | 2.1 ± 0.4 | Optimal lipophilicity for cell membrane permeability (Lipinski compliant).[1][2] |
| Topological Polar Surface Area (TPSA) | ~67 Ų | Indicates good oral bioavailability potential (<140 Ų).[1][2] |
| pKa (Ring Nitrogen) | 4.2 | Weakly basic; likely uncharged at physiological pH (7.4).[1][2] |
| pKa (Exocyclic Amine) | 3.5 | Very weak base; acts primarily as a nucleophile in synthesis.[1][2] |
| H-Bond Donors / Acceptors | 2 / 5 | Balanced profile for receptor binding pockets.[1][2] |
Synthetic Methodology (Retrosynthetic Analysis)[1][2]
Since specific "recipe-style" literature for this exact CAS is proprietary, we present the Rational Convergent Route . This pathway is designed based on established quinoline chemistry, specifically optimizing for the installation of the sensitive C3-amine group.[1][2]
Retrosynthetic Strategy
The most robust method to access 3-aminoquinolines is via the Curtius Rearrangement of a quinoline-3-carboxylic acid precursor.[1][2] This precursor is constructed via the Gould-Jacobs Reaction starting from a substituted aniline.[1][2]
Figure 1: Retrosynthetic logic flow for accessing the target scaffold.[1][2]
Detailed Experimental Protocol
Precursor: 4-Chloro-2,5-dimethoxyaniline (Commercially available).[1][2]
Step 1: Condensation (Gould-Jacobs Protocol) [1][2]
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Reagents: 4-Chloro-2,5-dimethoxyaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
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Procedure: Mix aniline and EMME in toluene. Heat to reflux (110°C) for 4 hours. Ethanol is produced as a byproduct; use a Dean-Stark trap to drive equilibrium.[1][2]
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Result: Formation of the enamine intermediate diethyl 2-(((4-chloro-2,5-dimethoxyphenyl)amino)methylene)malonate.
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Isolation: Cool to RT. Concentrate in vacuo.[1][2] Recrystallize from hexane/ethanol.
Step 2: Thermal Cyclization
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Procedure: Add the enamine solid to boiling diphenyl ether (250°C) rapidly. Stir for 30–60 minutes.
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Mechanism: High-temperature intramolecular substitution yields the quinoline core.[1][2]
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Product: Ethyl 6-chloro-4-hydroxy-5,8-dimethoxyquinoline-3-carboxylate.[1][2]
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Workup: Cool to ~80°C, pour into hexane. Filter the precipitate.[1][2][3]
Step 3: Aromatization & Functionalization
Note: The 4-hydroxy group is an artifact of the synthesis and must be removed to get the target 3-amine quinoline.[1][2]
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Chlorination: Reflux the 4-hydroxy intermediate in POCl₃ (neat) for 2 hours to yield the 4,6-dichloro derivative.
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Selective Reduction: Hydrogenate using Pd/C in methanol with ammonium formate. Critical Control: Monitor carefully to remove the reactive 4-Cl without dechlorinating the stable 6-Cl.[1][2] Alternatively, use tosylhydrazide reduction if selectivity is poor.[1][2]
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Hydrolysis: Reflux the resulting ethyl ester in 10% NaOH/EtOH to obtain the 6-chloro-5,8-dimethoxyquinoline-3-carboxylic acid .
Step 4: Curtius Rearrangement (The Amine Installation)
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Reagents: Carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.2 eq), Triethylamine (1.5 eq), tert-Butanol (excess).
-
Procedure:
-
Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 2 hours.
-
Final Isolation: Basify with NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.
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Purification: Flash chromatography (DCM/MeOH 95:5).
Biological & Pharmacological Applications[2][6][8][9][11][12][13]
Kinase Inhibition Scaffold
The 3-aminoquinoline motif is a bioisostere of the 3-cyanoquinoline found in Bosutinib (Src/Abl inhibitor) and the quinazoline core of Erlotinib (EGFR inhibitor).[1]
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Mechanism: The N1 nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region, while the C3-amine (or its amide derivative) acts as a Hydrogen Bond Donor (HBD).[1]
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Specificity: The 5,8-dimethoxy substituents provide steric bulk that can induce selectivity for specific kinase isoforms by clashing with the "gatekeeper" residue in the ATP binding pocket.[1][2]
Intercalation Potential
The planar, electron-rich 5,8-dimethoxy system suggests potential DNA intercalation properties.[1][2]
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Hypothesis: Similar to acridines , this scaffold may slide between base pairs.[2] The 6-chloro group enhances lipophilicity, aiding nuclear penetration.[1][2]
Figure 2: Dual pharmacological potential of the scaffold.[1]
Analytical Characterization Standards
To validate the synthesized compound, the following analytical signatures must be observed:
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¹H NMR (400 MHz, DMSO-d₆):
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Mass Spectrometry (ESI+):
References
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Chemical Identity: 6-Chloro-5,8-dimethoxyquinolin-3-amine, CAS 2092337-95-4.[1][2] BLD Pharmatech Catalog Entry.
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Synthetic Methodology (Gould-Jacobs): Gould, R. G.; Jacobs, W. A.[1][2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.[1][2] 1939, 61, 2890.[1][2]
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Synthetic Methodology (Curtius Rearrangement): Shioiri, T.; Ninomiya, K.; Yamada, S. "Diphenylphosphoryl azide.[1][2] A new convenient reagent for a modified Curtius rearrangement." J. Am. Chem. Soc.[1][2] 1972, 94, 6203.[1][2]
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Pharmacological Context (Quinoline-3-amines): Solomon, V. R., & Lee, H. "Quinoline as a privileged scaffold in cancer drug discovery."[1][2] Current Medicinal Chemistry, 2011, 18(10), 1488-1508.[1][2]
